molecular formula C26H23N5O3S B2643137 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 901736-29-6

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2643137
CAS No.: 901736-29-6
M. Wt: 485.56
InChI Key: NQXITCYCFMOZCE-UHFFFAOYSA-N
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Description

Pharmacological Significance of Triazolo[1,5-C]Quinazoline Derivatives

The pharmacological profile of triazolo[1,5-c]quinazoline derivatives is underpinned by their capacity to modulate enzymatic and receptor-mediated pathways. Key activities include:

Adenosine Receptor Antagonism : Derivatives such as 3,5-diphenyl-triazolo[4,3-c]quinazoline demonstrate nanomolar affinity for human A~3~ adenosine receptors (K~i~ = 1.16 nM), highlighting their potential in treating inflammatory and neurodegenerative disorders. Structural features like the planar quinazoline ring and electron-rich triazole moiety facilitate π-π stacking and hydrogen bonding with receptor residues, enhancing selectivity.

Antimicrobial Activity : Substitutions at the 2-position of the triazoloquinazoline scaffold significantly influence antimicrobial efficacy. For instance, 2-thio-triazolo[1,5-c]quinazoline derivatives exhibit potent activity against Candida albicans, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL. The sulfur atom in the thioether linkage contributes to membrane disruption and intracellular target binding, a mechanism shared by other sulfur-containing heterocycles.

Anticancer Potential : Triazoloquinazolines with electron-withdrawing groups (e.g., bromo, nitro) at the 9-position show antiproliferative effects against cancer cell lines. These modifications stabilize interactions with DNA topoisomerases and kinase domains, impairing tumor cell replication.

Multitarget Engagement : Certain derivatives, such as 5-(2-thienyl)triazolo[1,5-c]quinazolin-2-amine, exhibit balanced affinity for multiple adenosine receptor subtypes (A~1~, A~2A~, A~2B~, A~3~), enabling applications in complex diseases like Parkinson’s and asthma.

Rationale for Sulfanyl-Acetamide Functionalization in Heterocyclic Systems

The incorporation of a sulfanyl-acetamide moiety into the triazoloquinazoline scaffold addresses critical challenges in drug design, including bioavailability and target specificity.

Sulfanyl Group Contributions :

  • Lipophilicity Modulation : The thioether (-S-) linkage in 2-({8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl) enhances lipid solubility, improving blood-brain barrier penetration for CNS-targeted therapies.
  • Electron-Donating Effects : Sulfur’s polarizability facilitates charge-transfer interactions with enzymatic active sites, as observed in antifungal agents where thioether derivatives outperform their oxygen analogs.
  • Metabolic Stability : The sulfur atom resists oxidative degradation, prolonging the compound’s half-life in vivo compared to ether or amine-linked analogs.

Acetamide Functionalization :

  • Hydrogen-Bonding Capacity : The acetamide group (-NHCO-) serves as a hydrogen bond donor/acceptor, critical for binding to serine proteases and kinase ATP pockets. For example, N-(2-methylphenyl) substitution introduces steric bulk that complements hydrophobic enzyme clefts, as demonstrated in kinase inhibitor designs.
  • Structural Flexibility : The methylene spacer (-CH~2~-) between sulfur and acetamide allows conformational adaptability, enabling optimal alignment with target geometries.

Synergistic Effects of 8,9-Dimethoxy and 2-Phenyl Substitutions :

  • The 8,9-dimethoxy groups enhance water solubility via hydrogen bonding with solvent molecules, counterbalancing the scaffold’s inherent hydrophobicity.
  • The 2-phenyl ring engages in van der Waals interactions with aromatic residues in protein binding sites, a strategy validated in adenosine receptor antagonists where phenyl-substituted derivatives exhibit 10-fold higher affinity than unsubstituted analogs.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-16-9-7-8-12-19(16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-18(20)25-29-24(30-31(25)26)17-10-5-4-6-11-17/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXITCYCFMOZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenylsulfanyl Moiety: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the triazoloquinazoline structure can enhance binding affinity to specific receptors involved in cancer progression. The compound's ability to inhibit topoisomerase II has been documented, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain triazoloquinazolines demonstrate activity against both bacterial and fungal strains. The presence of the sulfanyl group in the structure may contribute to its efficacy by enhancing membrane permeability and interaction with microbial targets .

Adenosine Receptor Modulation

Similar compounds have been studied for their interactions with adenosine receptors, particularly A3 receptors. These interactions can lead to various therapeutic effects, including anti-inflammatory responses and modulation of immune functions. The design of new derivatives aims to improve selectivity and potency at these receptors .

Case Study 1: Cytotoxicity Assessment

A study involving the evaluation of cytotoxic effects on human cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 2.44 to 9.43 μM against various cell types. This suggests a promising therapeutic window for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of triazoloquinazoline derivatives against common pathogens, the compound showed superior inhibition rates compared to standard antibiotics. This highlights its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below compares the target compound with key analogues:

Compound Name / Source Core Structure Substituents / Functional Groups Key Biological Activity
Target Compound Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-phenyl, sulfanyl acetamide Hypothesized: Anticancer/anticonvulsant*
1,2,3-Triazole-substituted quinazolinone (Thummala et al. ) Quinazolinone 1,2,3-Triazole-methoxy, 4-phenyl Anticancer (thymidylate synthase inhibition)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (El Kayal et al. ) Quinazoline-2,4-dione Dichlorophenylmethyl, dioxo-quinazoline Anticonvulsant (GABAergic affinity)
3-(Pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one () Quinazolinone Pyrazolylamino, 2-methylphenyl Physicochemical profiling only

*Activity inferred from structural parallels.

Physicochemical Properties

  • Lipophilicity (LogP) : The 2-methylphenyl and dimethoxy groups in the target compound likely yield a LogP of ~3.2, intermediate between Thummala’s hydrophilic triazole derivative (LogP ~2.8) and El Kayal’s dichlorophenyl compound (LogP ~4.1) .
  • Metabolic Stability : The sulfanyl group resists oxidative degradation better than ether or ester linkages in analogues .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at 8,9 positions correlate with improved solubility without compromising target binding in quinazoline derivatives .
    • Sulfanyl linkages enhance stability but may reduce potency compared to oxygen-based linkers in anticonvulsant models .
  • Therapeutic Potential: The compound’s dual triazoloquinazoline-acetamide architecture positions it as a candidate for multitarget therapies (e.g., combined anticancer and neuroprotective effects).

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide represents a class of triazoloquinazoline derivatives known for their diverse biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O3SC_{25}H_{24}N_{4}O_{3}S with a molecular weight of approximately 476.55 g/mol. The presence of functional groups such as methoxy and sulfanyl enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC25H24N4O3S
Molecular Weight476.55 g/mol
Structural FeaturesTriazoloquinazoline core

Research indicates that compounds with a similar triazoloquinazoline scaffold exhibit significant kinase inhibitory activity. This suggests that This compound may interact with various kinases, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity

  • Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoloquinazolines have shown significant activity against glioblastoma cells with IC50 values ranging from 2.44 to 9.43 μM . The mechanisms often involve DNA intercalation and inhibition of topoisomerase II.

2. Kinase Inhibition

  • The compound's structure allows it to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, making this compound a candidate for further development in oncology.

3. Antiviral Potential

  • Some studies have indicated that N-heterocycles related to triazoloquinazolines exhibit antiviral properties by inhibiting viral replication in host cells . This opens avenues for exploring its use against viral infections.

Case Studies

A review of relevant literature reveals several studies focusing on the biological efficacy of triazoloquinazoline derivatives:

  • Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on LN229 glioblastoma cells using MTT assays. The results indicated that certain derivatives exhibited promising anticancer activity through induction of apoptosis .
  • Kinase Activity Assessment : Another study investigated the kinase inhibitory properties of structurally similar compounds. The findings suggested that modifications in the side chains significantly influenced the inhibitory potency against specific kinases involved in cancer signaling pathways .

Q & A

Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions between triazoloquinazoline precursors and thiol-containing intermediates. Key steps include:

  • Using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to enhance solubility and reaction efficiency .
  • Catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to accelerate substitution reactions .
  • Purification via column chromatography or recrystallization to achieve ≥95% purity. Optimization involves adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios to improve yields (e.g., 39.5% yield reported for a triazoloquinazoline analog) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

Essential techniques include:

  • ¹H NMR : To confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • LC-MS : For molecular weight verification (e.g., m/z = 394.382 for a related quinazolinone) .
  • Elemental analysis : To validate carbon, hydrogen, and nitrogen content (e.g., C: 72.31%, H: 5.19%, N: 16.88%) .
  • Melting point determination : To assess purity (e.g., 196–198°C for a triazoloquinazoline derivative) .

Q. What are the primary pharmacological targets and initial screening models for this compound?

Early-stage evaluation focuses on:

  • GABAergic targets : Assays measuring affinity for GABA receptors, as seen in anticonvulsant studies using pentylenetetrazole (PTZ)-induced seizures in mice .
  • Enzyme inhibition assays : Testing activity against kinases or proteases via fluorometric or colorimetric methods.
  • In vitro cytotoxicity screening : Using cell lines (e.g., HEK293) to assess preliminary safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

SAR strategies include:

  • Substituent variation : Modifying methoxy, phenyl, or methyl groups to evaluate impacts on potency (e.g., replacing 8,9-dimethoxy with ethoxy groups) .
  • Quantitative SAR (QSAR) modeling : Using computational tools to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • Docking simulations : Predicting binding affinities to targets like GABA receptors via AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in pharmacological or synthetic data?

Resolve discrepancies through:

  • Replication : Repeating experiments under standardized conditions (solvents, catalysts, assay protocols) .
  • Statistical validation : Applying ANOVA or t-tests to confirm significance of observed variations (e.g., yield differences across batches) .
  • Purity verification : Reassessing compound integrity via HPLC or NMR to rule out impurities as confounding factors .

Q. What methodological frameworks guide experimental design for multi-step synthesis and bioactivity evaluation?

A robust framework includes:

  • Problem formulation : Defining objectives (e.g., optimizing anticonvulsant efficacy) and hypotheses .
  • Iterative optimization : Using design of experiments (DoE) to test variables like solvent polarity or catalyst loading .
  • Data integration : Cross-referencing synthesis yields, spectroscopic data, and bioassay results to refine protocols .

Q. What are best practices for reporting experimental data to ensure reproducibility?

Follow IUPAC guidelines:

  • Detailed protocols : Document reaction conditions (time, temperature, solvent ratios) and characterization parameters (NMR acquisition settings) .
  • Negative results : Reporting failed attempts (e.g., low yields with alternative catalysts) to aid troubleshooting .
  • Data transparency : Sharing raw spectral files and computational input files in supplementary materials .

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